2'-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9'-fluorene]
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Overview
Description
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is a complex organic compound that has garnered significant interest in the field of organic electronics. This compound is known for its unique structural properties, which make it an excellent candidate for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] typically involves a multi-step process. One common method involves the reaction of 2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like chromatography are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of fluorescent probes for imaging applications.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Widely used in the production of OLEDs and other optoelectronic devices
Mechanism of Action
The mechanism of action of 2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] primarily involves its ability to participate in thermally activated delayed fluorescence (TADF). This process allows the compound to convert triplet excitons into singlet excitons, thereby enhancing the efficiency of light emission in OLEDs . The molecular targets and pathways involved include the interaction with electron and hole transport materials in the device structure .
Comparison with Similar Compounds
Similar Compounds
2,7-bis(diphenylphosphoryl)-9,9’-spirobi[fluorene] (SPPO13): Similar in structure but lacks the acridine moiety.
4,4’-bis(9-carbazolyl)-2,2’-dimethylbiphenyl (CDBP): Another compound used in OLEDs but with different electronic properties
Uniqueness
2’-(Diphenylphosphoryl)-10-phenyl-10H-spiro[acridine-9,9’-fluorene] is unique due to its combination of the acridine and spiro[fluorene] moieties, which provide distinct electronic and photophysical properties. This makes it particularly effective in TADF applications, offering higher efficiency and stability compared to similar compounds .
Properties
CAS No. |
1647050-25-6 |
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Molecular Formula |
C43H30NOP |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
2'-diphenylphosphoryl-10-phenylspiro[acridine-9,9'-fluorene] |
InChI |
InChI=1S/C43H30NOP/c45-46(32-18-6-2-7-19-32,33-20-8-3-9-21-33)34-28-29-36-35-22-10-11-23-37(35)43(40(36)30-34)38-24-12-14-26-41(38)44(31-16-4-1-5-17-31)42-27-15-13-25-39(42)43/h1-30H |
InChI Key |
DYTOHAUMSPVUJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4(C5=CC=CC=C5C6=C4C=C(C=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8)C9=CC=CC=C92 |
Origin of Product |
United States |
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